molecular formula C22H25N5O3 B2918767 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 919030-85-6

4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2918767
CAS No.: 919030-85-6
M. Wt: 407.474
InChI Key: UIGCPQVDZWSPPB-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core purine structure. Key steps may include:

  • Formation of the purine ring through a condensation reaction between appropriate precursors.

  • Introduction of the 4,7,8-trimethyl groups via selective methylation reactions.

  • Addition of the 3-oxobutan-2-yl group through a suitable carbon-carbon bond-forming reaction.

  • Attachment of the 1-phenylethyl group using a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl groups to carboxylic acids or aldehydes.

  • Reduction: Reduction of the imidazole ring or the oxo group to hydroxyl groups.

  • Substitution: Replacement of the phenylethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium catalysts or chemical reductants like lithium aluminum hydride.

  • Substitution reactions could employ electrophiles or nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation products could include trimethylpurinol or trimethylpurinecarboxylic acids.

  • Reduction products might be trimethylpurinol or trimethylpurinehydroxyl derivatives.

  • Substitution products could vary widely depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes involving purine derivatives.

  • Medicine: It could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

  • Industry: It might be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological processes. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3,4,7-Trimethyl-5-(3-oxobutan-2-yl)oxy-2H-chromen-2-one

  • 2,3,5-Trimethyl-6-(3-oxobutan-2-yl)-4H-pyran-4-one

Uniqueness: 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione is unique due to its complex structure and the presence of multiple functional groups, which may confer distinct biological activities compared to simpler analogs.

Properties

IUPAC Name

4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-12-13(2)26-18-19(24(6)22(30)27(20(18)29)14(3)16(5)28)23-21(26)25(12)15(4)17-10-8-7-9-11-17/h7-11,14-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGCPQVDZWSPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C(C)C(=O)C)C(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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